LY2780301 -

LY2780301

Catalog Number: EVT-1492204
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY2780301 is a n orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Source

LY2780301 was developed by Eli Lilly and Company as part of their ongoing research into targeted cancer therapies. The compound has been evaluated in preclinical studies and clinical trials to assess its efficacy and safety in treating different types of malignancies.

Classification

LY2780301 belongs to a class of compounds known as serine/threonine kinase inhibitors. It specifically inhibits the activity of the AKT kinase, which plays a crucial role in cell survival, proliferation, and metabolism. The compound has been classified under investigational drugs due to its ongoing evaluation in clinical settings.

Synthesis Analysis

Methods

The synthesis of LY2780301 involves several steps, primarily focusing on the modification of existing chemical frameworks to enhance its inhibitory properties against AKT. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with the preparation of an o-amino amide derivative, which is then reacted with various aromatic aldehydes.
  2. Formation of Fused Structures: This reaction yields a series of fused pyrrolothienopyrimidine compounds, which are further analyzed using infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm their structures.
  3. Final Modifications: Subsequent reactions involve alkylation processes that lead to the formation of the final compound structure, ensuring that the desired pharmacological properties are retained.

Technical details regarding the synthesis can be found in studies that document the spectral and physical analyses confirming the proposed structures of intermediates and final products .

Molecular Structure Analysis

Structure

The molecular structure of LY2780301 can be represented with specific functional groups that contribute to its biological activity. The compound features a fused thiophene ring system, which is critical for its interaction with target proteins.

Data

The detailed molecular formula and structural data can be derived from spectral analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy. These analyses reveal key peaks corresponding to various functional groups within the molecule, confirming its identity and purity during synthesis .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing LY2780301 include:

  • Condensation Reactions: These reactions are crucial for forming the initial fused structures from o-amino amides and aldehydes.
  • Alkylation Reactions: Following the formation of intermediate compounds, alkylation is employed to introduce additional functional groups that enhance the compound's activity against AKT.

Technical details regarding these reactions are documented through various analytical techniques, including high-performance liquid chromatography and mass spectrometry, which validate the successful formation of LY2780301 .

Mechanism of Action

Process

LY2780301 exerts its effects primarily through the inhibition of AKT phosphorylation, a key step in the PI3K/AKT signaling pathway. By blocking this phosphorylation:

  • Cell Proliferation Inhibition: The compound disrupts downstream signaling that promotes cell growth and survival.
  • Induction of Apoptosis: In cancer cells, this inhibition can lead to increased apoptosis, reducing tumor growth.

Data from studies indicate that LY2780301 significantly inhibits AKT activity in vitro, demonstrating a promising pharmacological profile against various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility characteristics are crucial for its bioavailability; studies often assess solubility in various solvents.

Chemical Properties

  • Molecular Weight: The molecular weight is essential for understanding dosage requirements.
  • Stability: Stability assessments under different pH conditions help determine storage conditions and shelf life.

Relevant data from chemical analyses provide insights into these properties, ensuring that LY2780301 maintains its efficacy throughout development .

Applications

Scientific Uses

LY2780301 has been explored for several applications:

  • Cancer Therapy: Primarily investigated for its potential use in treating cancers associated with aberrant PI3K/AKT signaling.
  • Research Tool: Utilized in laboratory settings to study AKT-related pathways and their implications in tumorigenesis.

Clinical trials are ongoing to evaluate its effectiveness and safety profile across various cancer types, making it a significant candidate for future therapeutic strategies .

Properties

Product Name

LY2780301

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.